molecular formula C5H3BrN4 B13431621 6-Bromopurine-d

6-Bromopurine-d

Cat. No.: B13431621
M. Wt: 200.01 g/mol
InChI Key: CTGFGRDVWBZYNB-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d involves the bromination of purine derivatives. One common method includes the reaction of purine with bromine in the presence of a suitable solvent like acetic acid or water. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromopurine-d involves its interaction with nucleic acids and proteins. It can act as an inhibitor of nucleoside deoxyribosyltransferase-I, an enzyme involved in nucleic acid metabolism . This interaction can disrupt the normal function of nucleic acids, leading to various biological effects.

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

200.01 g/mol

IUPAC Name

6-bromo-8-deuterio-7H-purine

InChI

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D

InChI Key

CTGFGRDVWBZYNB-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1)C(=NC=N2)Br

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Br

Origin of Product

United States

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